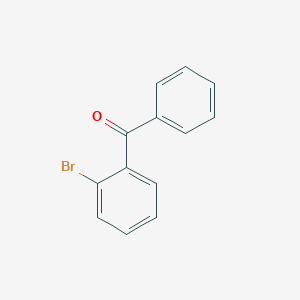
2-Bromobenzofenona
Descripción general
Descripción
2-Bromobenzophenone, also known as (2-Bromophenyl)phenylmethanone, is an organic compound with the molecular formula C13H9BrO. It is a derivative of benzophenone where one of the phenyl rings is substituted with a bromine atom at the ortho position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
2-Bromobenzophenone has a wide range of applications in scientific research, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromobenzophenone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of bromobenzene with benzoyl chloride using a palladium catalyst and a base such as triethylamine.
Industrial Production Methods: Industrial production of 2-Bromobenzophenone often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in 2-Bromobenzophenone can be substituted by nucleophiles such as Grignard reagents, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Grignard reagents, dry ether as solvent, and anhydrous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products:
Nucleophilic Substitution: Formation of substituted benzophenones.
Reduction: Formation of 2-bromo-1-phenylethanol.
Oxidation: Formation of benzoic acid derivatives.
Mecanismo De Acción
The mechanism of action of 2-Bromobenzophenone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Protein-Ligand Interactions: It can form complexes with proteins, affecting their structure and function.
Photophysical Properties: 2-Bromobenzophenone exhibits unique photophysical properties, making it useful in photochemical studies and applications.
Comparación Con Compuestos Similares
2-Bromobenzophenone can be compared with other similar compounds, such as:
Benzophenone: Unlike 2-Bromobenzophenone, benzophenone lacks the bromine substituent, which affects its reactivity and applications.
4-Bromobenzophenone: This compound has the bromine atom at the para position, leading to different chemical properties and reactivity compared to 2-Bromobenzophenone.
2-Chlorobenzophenone: The chlorine substituent in this compound results in different reactivity and applications compared to the bromine substituent in 2-Bromobenzophenone.
Uniqueness: 2-Bromobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The ortho-bromine substituent influences the compound’s electronic and steric properties, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
(2-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEVIHIQUUXDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370777 | |
| Record name | 2-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13047-06-8 | |
| Record name | 2-Bromobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Bromobenzophenone and what are its key spectroscopic features?
A1: 2-Bromobenzophenone (C13H9BrO) is an aromatic ketone featuring a bromine atom at the ortho position of one phenyl ring. Spectroscopically, it exhibits characteristic phosphorescence, with the emission profile being sensitive to its physical state (crystalline vs. glassy) and temperature. [, ] For instance, the glassy form exhibits a strong excimer emission even at low temperatures (4.2K), a feature close to that observed in crystals at higher temperatures. [] Furthermore, the monomeric emission in the glassy state displays a single C=O stretch series with broader bands compared to the crystalline form. []
Q2: How does the crystal structure of 2-Bromobenzophenone influence its thermal expansion properties?
A2: X-ray diffraction studies on 2-Bromobenzophenone crystals reveal a monoclinic structure. [, ] Interestingly, the metastable form II, obtained by crystallization from melt, exhibits uniaxial negative thermal expansion. [] This unusual behavior is attributed to the specific arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, particularly aromatic interactions. []
Q3: 2-Bromobenzophenone undergoes interesting photochemical reactions. Could you elaborate on this aspect?
A3: 2-Bromobenzophenone is known to undergo photoinduced C-Br bond homolysis upon light irradiation. [, ] This process generates a 2-aroylaryl radical, which can then undergo Pschorr cyclization to yield fluorenones. [, ] The efficiency of this reaction is significantly influenced by the nature and position of substituents on the 2-bromobenzophenone molecule. For example, methoxy substitutions on the radical ring hinder cyclization due to increased electrophilicity. [] Conversely, substituents stabilizing the hydrofluorenyl intermediate formed during cyclization promote fluorenone formation. []
Q4: Can you describe an instance where 2-Bromobenzophenone's behavior was investigated in real-time using advanced techniques?
A4: Yes, synchrotron radiation time-resolved Laue diffraction was employed to study the melting process of a 2-Bromobenzophenone single crystal. [] This powerful technique allowed researchers to monitor the diffraction pattern changes in real-time as the crystal transitioned to a molten state upon exposure to the intense synchrotron radiation. [] This highlights the use of advanced techniques to study dynamic processes in materials.
Q5: Beyond its photochemical reactivity, are there other notable chemical reactions associated with 2-Bromobenzophenone?
A5: Indeed, 2-Bromobenzophenone has been shown to participate in nucleophilic substitution reactions. Specifically, it reacts with Grignard reagents (methyl, ethyl, and phenyl magnesium halides) where the organic group of the Grignard reagent replaces the bromine atom. [] Mechanistic studies suggest this occurs via an intramolecular nucleophilic substitution within a ketone-Grignard complex. [] This reaction expands the synthetic utility of 2-Bromobenzophenone, enabling further derivatization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
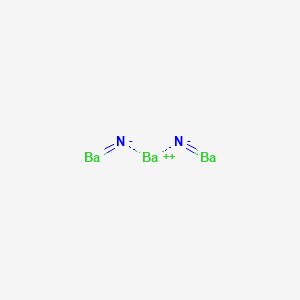
![2-methyl-3,3'-spirobi[benzo[f]chromene]](/img/structure/B80375.png)
![acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B80376.png)

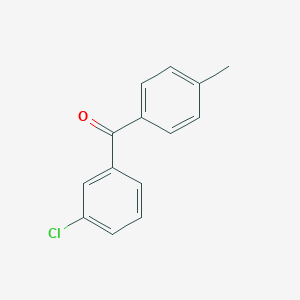
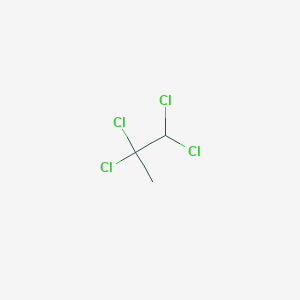


![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)

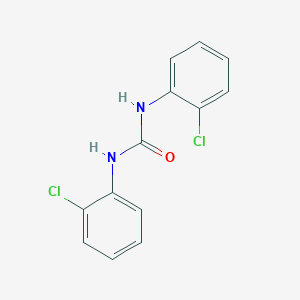
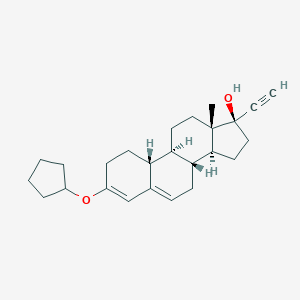
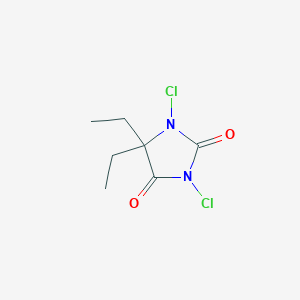
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
